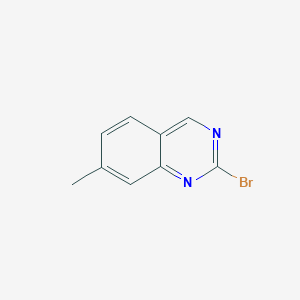

2-Bromo-7-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

2-bromo-7-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3 |

InChI Key |

LRWLKROQDSYGMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=NC=C2C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 7 Methylquinazoline and Analogues

Strategies for Quinazoline (B50416) Scaffold Construction

The formation of the fundamental quinazoline ring system can be achieved through various synthetic routes, which are broadly categorized into cyclocondensation approaches and the functionalization of a pre-existing quinazoline structure.

Cyclocondensation Approaches to Quinazolines

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines, involving the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. These methods can be further classified based on the use of a metal catalyst.

Transition metal catalysis has revolutionized the synthesis of quinazolines, offering mild reaction conditions, high yields, and broad substrate scope. mdpi.commdpi.comdntb.gov.ua Various metals, including copper, iron, cobalt, and palladium, have been successfully employed to catalyze the formation of the quinazoline scaffold. mdpi.comnih.govresearchgate.net

One common approach involves the reaction of 2-aminobenzylamines with various coupling partners. For instance, iron(II) bromide (FeBr₂) has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com Similarly, a manganese(I) complex has been utilized for the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.gov

Copper catalysts are also widely used. For example, copper(I) bromide (CuBr) catalyzes the one-pot tandem synthesis of substituted quinazolines from 1-(2-halophenyl)methanamines and amidines. mdpi.com Another copper-catalyzed approach involves the aerobic oxygenation of 2-(2-amidoaryl)-1H-indoles followed by intramolecular cyclization. arabjchem.org Palladium-catalyzed methods include the cyclization of 3-arylquinazolinones through alkyne insertions and cross-dehydrogenative coupling reactions. nih.gov

Cobalt catalysts have also proven effective. A cobalt(III) complex has been used in the [4+2] cycloaddition of imines with dioxazolones for quinazoline synthesis. mdpi.com More recently, a cobalt(II) acetate-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles has been reported to produce quinazoline derivatives in high yields. nih.govresearchgate.net

| Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| FeBr₂ | 2-Aminobenzylamines and amines | Oxidative Cyclization | mdpi.com |

| Mn(I) complex | 2-Aminobenzyl alcohols and primary amides | Acceptorless Dehydrogenative Coupling | nih.gov |

| CuBr | 1-(2-Halophenyl)methanamines and amidines | Tandem N-arylation and Nucleophilic Substitution | mdpi.com |

| CuI | 2-(2-Amidoaryl)-1H-indoles | Aerobic Oxygenation and Cyclization | arabjchem.org |

| Pd catalyst | 3-Arylquinazolinones and alkynes | Cyclization via Alkyne Insertion | nih.gov |

| Cp*Co(III) complex | Imines and dioxazolones | [4+2] Cycloaddition | mdpi.com |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and nitriles | Dehydrogenative Cyclization | nih.govresearchgate.net |

While metal-catalyzed methods are prevalent, metal-free approaches for quinazoline synthesis have gained significant attention due to their environmental and economic advantages. nih.gov These methods often rely on the use of oxidants, bases, or microwave irradiation to promote cyclization. nih.gov

Common strategies include the condensation of 2-aminobenzylamines with aldehydes followed by oxidation, or the oxidative cyclization of 2-aminobenzophenones with benzylamines. nih.gov For instance, a metal-free protocol for the synthesis of N,4-disubstituted quinazolin-2-amines involves the reaction of 2-aminobenzophenone (B122507), phenylisothiocyanate, and ammonium (B1175870) acetate (B1210297) in the presence of iodine. nih.gov Another example is the molecular-iodine-catalyzed synthesis of quinazolines from 2-aminobenzylamine and oxalic acid dihydrate or malonic acid. nih.gov

Furthermore, the synthesis of quinazolin-4(3H)-ones can be achieved through the tandem cyclization of 2-halobenzoic acids with amidines using a base like potassium hydroxide (B78521) in DMSO, completely avoiding the need for transition metals or ligands. rsc.org Another metal-free approach involves the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.govacs.org

| Reagents/Conditions | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Iodine/DMSO | 2-Aminobenzophenone, phenylisothiocyanate, and ammonium acetate | Oxidative Cyclization | nih.gov |

| Molecular Iodine | 2-Aminobenzylamine and oxalic acid dihydrate/malonic acid | Condensation and Oxidation | nih.gov |

| KOH/DMSO | 2-Halobenzoic acids and amidines | Tandem Cyclization | rsc.org |

| Cs₂CO₃/DMSO | ortho-Fluorobenzamides and amides | SNAr and Cyclization | nih.govacs.org |

Sequential Functionalization of Preformed Quinazoline Rings

An alternative to building the quinazoline scaffold from acyclic precursors is the modification of an already formed quinazoline ring. This approach is particularly useful for introducing substituents at specific positions. chim.it Halogenated quinazolines are versatile intermediates for such functionalizations, readily undergoing metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net

For example, a 4-chloroquinazoline (B184009) derivative can be synthesized by treating the corresponding quinazolin-4(3H)-one with thionyl chloride. chim.it This chloro group can then be displaced by various nucleophiles. For instance, reaction with sodium ethoxide yields a 4-ethoxyquinazoline, which can further undergo a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at another position. chim.it

Palladium-catalyzed C-N cross-coupling reactions are also powerful tools for the functionalization of preformed quinazoline rings, enabling the synthesis of N-alkyl- and N-arylphenothiazines and other complex heterocyclic systems. acs.org

Regioselective Bromination Techniques on the Quinazoline Core

Introducing a bromine atom at a specific position on the quinazoline ring is a key step in the synthesis of 2-Bromo-7-methylquinazoline. The electronic properties of the quinazoline ring system influence the regioselectivity of bromination.

Electrophilic Bromination Considerations

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the quinazoline core. The reactivity and regioselectivity of this reaction are influenced by the substituents already present on the ring and the choice of brominating agent. rsc.org The nitrogen atoms in the pyrimidine (B1678525) ring are deactivating, making the benzene (B151609) ring more susceptible to electrophilic attack. In the case of 7-methylquinazoline (B1628798), the methyl group is an activating group, directing electrophilic substitution to the ortho and para positions (positions 6 and 8).

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice. wwjmrd.com The reaction conditions, including the solvent and the presence of a catalyst or initiator, can significantly affect the outcome. For instance, the bromination of certain tricyclic quinazolones with NBS in the presence of benzoyl peroxide leads to allylic bromination. wwjmrd.com For aromatic bromination, controlling the reaction conditions is crucial to achieve the desired regioselectivity. In some cases, bromination in strong acids like concentrated sulfuric acid or triflic acid can provide high regioselectivity. researchgate.net

For the synthesis of this compound, direct bromination of 7-methylquinazoline would likely lead to a mixture of products due to the directing effect of the methyl group. A more controlled approach would involve the synthesis of a 2-amino or 2-hydroxy-7-methylquinazoline intermediate, followed by a Sandmeyer-type reaction or a different halogenation method to introduce the bromine at the 2-position. Alternatively, constructing the quinazoline ring with the bromine atom already in place at the desired position is a viable strategy.

Radical Bromination Methodologies

Radical bromination is a powerful method for introducing a bromine atom onto a molecule by substituting a hydrogen atom, a process that proceeds via a free-radical chain mechanism. This technique is particularly useful for the functionalization of otherwise inert C-H bonds. The standard reagents for this transformation are N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and initiated by heat or UV light. commonorganicchemistry.com

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the initiator or the Br-N bond in NBS to generate a small concentration of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical then reacts with a bromine source (Br₂ or NBS) to yield the brominated product and a new bromine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a non-radical product, which terminates the chain reaction.

In the context of quinazolines, radical bromination can be used to introduce bromine onto the heterocyclic ring or its substituents. For instance, the bromination of a methyl group at the benzylic position of a methylquinazoline can be achieved using NBS. The low concentration of Br₂ generated in situ when using NBS helps to suppress competing electrophilic addition reactions, especially in substrates containing double bonds. youtube.com More recent advancements include visible-light-induced bromination, which offers a metal-free and milder alternative for initiating the radical process.

Introduction of Methyl Substituents at Specific Positions

The placement of methyl groups at specific positions on the quinazoline core is crucial for tuning the biological activity of its derivatives. The synthesis of 7-methylquinazoline, a precursor to the title compound, can be achieved through classical cyclocondensation reactions. A common approach involves the reaction of a 7-methyl-substituted anthranilic acid derivative with a suitable one-carbon source like formamide (B127407) at high temperatures.

Alternative and more modern methods for introducing methyl groups include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to attach a methyl group to a pre-halogenated quinazoline scaffold.

C-H Functionalization: Direct C-H methylation has emerged as a highly atom-economical strategy. Transition-metal catalysis can activate a specific C-H bond on the quinazoline ring, allowing for direct methylation. researchgate.net For example, some methods utilize dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but also as a methyl source precursor in cascade reactions. organic-chemistry.org Another innovative approach involves a copper-catalyzed radical methylation/C-H amination/oxidation cascade where dicumyl peroxide serves as both the oxidant and the methyl source. organic-chemistry.org

These methods provide versatile pathways to access specifically methylated quinazolines, which can then undergo further functionalization, such as bromination.

Microwave-Assisted Synthetic Approaches for Quinazoline Derivatives

Microwave-assisted synthesis has become an established technique in modern organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve purity. researchgate.net This technology is particularly beneficial for synthesizing heterocyclic compounds like quinazolines, often allowing for reactions to be completed in minutes instead of hours. researchgate.net

The benefits of microwave synthesis include:

Rate Enhancement: Reactions can be accelerated by factors of up to 1,000 times compared to conventional heating. cem.com

Higher Yields and Purity: Rapid heating can minimize the formation of byproducts from side reactions or decomposition.

Solvent Efficiency: The ability to superheat solvents in sealed vessels under pressure allows for the use of lower-boiling, more environmentally friendly solvents at temperatures far exceeding their atmospheric boiling points. cem.commilestonesrl.com

Numerous quinazoline synthesis protocols have been adapted for microwave conditions. For example, the condensation of anthranilic amide with various aldehydes and ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) under solvent-free microwave irradiation to produce quinazolin-4(3H)-ones in high yields. A comparative study highlights the efficiency of this method.

| Product | Method | Time | Yield |

|---|---|---|---|

| 2-Phenyl-quinazolin-4(3H)-one | Conventional Heating | - | 72% |

| Microwave (200 W) | - | 94% | |

| 2-(3-Bromophenyl)quinazolin-4(3H)-one | Conventional Heating | - | 77% |

| Microwave (200 W) | - | 91% | |

| 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one | Conventional Heating | - | 71% |

| Microwave (200 W) | - | 87% |

Table 1. Comparison of conventional heating versus microwave-assisted synthesis for selected quinazolin-4(3H)-one derivatives. Data sourced from reference benthamdirect.com.

Continuous-Flow Synthesis Protocols for Halogenated Quinazolines

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch processing. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, efficiency, and scalability. For the synthesis of halogenated quinazolines, flow chemistry is particularly advantageous as it allows for the safe handling of hazardous reagents and the precise control of highly exothermic reactions. acs.orgacs.org

A notable application is the synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline, a key intermediate for the anticancer drugs Gefitinib and Larotinib. A three-step continuous flow process was developed, comprising chlorination, amination, and hydrolysis in sequential flow devices. acs.org The initial chlorination step was performed in an agitated tube reactor, achieving a 92.7% yield with a residence time of just 10 minutes. The entire three-step sequence to the final target was completed with an 85.1% total yield and a total residence time of only 18.5 minutes, demonstrating the remarkable efficiency of this approach. acs.org

Another advanced application involves the synthesis of a densely functionalized quinazoline organozinc intermediate for the KRAS G12C inhibitor Divarasib. A continuous flow process was developed to overcome the logistical challenges of a cryogenic batch metalation, where the instability of the organomagnesium intermediate was a significant roadblock. The flow system, combining plug flow and continuous stirred tank reactors, enabled a scalable and high-yielding production process.

One-Pot Tandem Reactions in Quinazoline Synthesis

One-pot tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, represent a highly efficient and sustainable approach to complex molecule synthesis. These processes reduce waste, save time, and minimize resource consumption. Several innovative one-pot tandem strategies have been developed for the synthesis of the quinazoline core and its derivatives.

These methodologies often involve multicomponent reactions where three or more starting materials are combined to form the final product in a single operation. The diversity of these reactions allows for the construction of a wide array of substituted quinazolines from simple, readily available precursors.

| Quinazoline Derivative Type | Key Starting Materials | Catalyst/Reagent | Reference |

|---|---|---|---|

| 2-Arylquinazolines | (2-Aminophenyl)methanols, Aldehydes | Ceric Ammonium Nitrate (CAN) | acs.org |

| 2,4-Disubstituted Quinazolines | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium Catalyst | ingentaconnect.com |

| 2-Substituted Quinazolin-4(3H)-ones | o-Nitrobenzamides, Alcohols | Palladium Catalyst | rsc.org |

| 2-Substituted Quinazolines | o-Aminobenzylamines, Alcohols | Ruthenium(II) Complex | ingentaconnect.com |

Table 2. Examples of one-pot tandem reactions for the synthesis of quinazoline derivatives.

A ruthenium(II)-catalyzed acceptorless dehydrogenative coupling (ADC) provides a sustainable, atom-efficient synthesis of 2-substituted quinazolines from o-aminobenzylamines and alcohols, producing only hydrogen and water as byproducts. ingentaconnect.com Similarly, palladium catalysis enables the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols through a cascade involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all without external oxidants or reductants. rsc.org These examples underscore the power of one-pot tandem reactions in streamlining the synthesis of functionalized quinazoline derivatives.

Derivatization Strategies and Functional Group Transformations of 2 Bromo 7 Methylquinazoline

Bromine Atom Functionalization via Substitution Reactions

The bromine atom at the 2-position of the quinazoline (B50416) ring is a key handle for introducing a variety of functional groups through substitution reactions. This reactivity is fundamental to the construction of diverse molecular scaffolds.

Nucleophilic substitution reactions are a primary method for functionalizing the 2-position. The electron-withdrawing nature of the quinazoline ring system activates the C2-Br bond towards attack by nucleophiles. For instance, the bromine can be displaced by amines, alcohols, and thiols to introduce new substituents. A common strategy involves the reaction of 2-bromo-7-methylquinazoline with various amines to form 2-aminoquinazoline (B112073) derivatives. This approach is valuable for creating libraries of compounds for biological screening.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the 2-position. rroij.com These reactions offer a high degree of control and functional group tolerance.

Table 1: Examples of Bromine Atom Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Base, Solvent (e.g., DMF, NMP) | 2-Amino-7-methylquinazolines |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, Base | 2-Aryl/heteroaryl-7-methylquinazolines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 2-Alkynyl-7-methylquinazolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 2-Amino-7-methylquinazolines |

This table provides a generalized overview of common reaction types. Specific conditions may vary depending on the substrates and desired products.

Transformations of the Methyl Group

While the bromine atom offers a primary site for modification, the methyl group at the 7-position also provides opportunities for further derivatization, albeit through different chemical strategies.

Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, which can then be used in a variety of subsequent reactions. For example, the carboxylic acid can be converted to amides, esters, or other acid derivatives. The aldehyde can undergo reactions such as Wittig olefination or reductive amination.

Halogenation of the methyl group, typically using reagents like N-bromosuccinimide (NBS), can introduce a bromine atom, creating a benzylic bromide. This new functional group is highly reactive and can participate in nucleophilic substitution reactions, allowing for the attachment of a wide range of side chains.

Regioselective Functionalization of the Quinazoline Core

Beyond the bromine and methyl groups, the quinazoline core itself can be functionalized in a regioselective manner. mdpi.com This allows for the introduction of substituents at specific positions on the heterocyclic ring system, further expanding the molecular diversity that can be achieved from a this compound precursor.

Directed metalation-substitution reactions are a powerful strategy for achieving regioselective functionalization. By using a directing group, it is possible to deprotonate a specific carbon atom on the quinazoline ring with a strong base, followed by quenching with an electrophile to introduce a new substituent.

C-H activation is another emerging area that allows for the direct functionalization of C-H bonds on the quinazoline core. mdpi.com This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to derivatized quinazolines.

Generation of Complex Heterocyclic Systems from this compound Precursors

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. google.com The strategic placement of its functional groups allows for intramolecular cyclization reactions to form new rings.

For example, after substitution of the bromine atom with a suitable nucleophile containing another reactive functional group, an intramolecular reaction can be triggered to form a new heterocyclic ring fused to the quinazoline core. This strategy has been employed to synthesize a variety of polycyclic systems with interesting biological and material properties.

Furthermore, multi-component reactions involving this compound or its derivatives can rapidly generate complex molecular architectures in a single step. researchgate.net These reactions are highly efficient and allow for the creation of diverse libraries of compounds for high-throughput screening.

Theoretical and Computational Chemistry Studies of 2 Bromo 7 Methylquinazoline and Derivatives

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. By calculating the electronic structure of molecules, DFT can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This includes the characterization of intermediates and transition states, providing a detailed, step-by-step picture of the reaction mechanism.

In the context of quinazoline (B50416) derivatives, DFT has been instrumental in understanding various reaction types. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving halogenated quinazolines, DFT calculations can explain the observed regioselectivity. Studies on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the 2-position. nih.gov This is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, which indicates a greater propensity to accept electrons from a nucleophile. nih.gov Such calculations can predict the activation energies for nucleophilic attack at different positions, thereby explaining why one regioisomer is formed preferentially. nih.gov

While specific DFT studies on the reaction mechanisms of 2-Bromo-7-methylquinazoline are not extensively documented in the literature, the principles derived from studies on analogous bromoquinazolines are applicable. For example, in Suzuki-Miyaura cross-coupling reactions, which are common for aryl bromides, DFT can be used to model the catalytic cycle involving a palladium catalyst. These models would detail the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the energetics of each step and the role of ligands in facilitating the reaction.

Furthermore, DFT is employed to investigate the mechanistic details of the synthesis of quinazolinone derivatives, which can be formed from precursors like this compound. These studies can help in optimizing reaction conditions by providing a theoretical understanding of the factors that influence reaction rates and yields.

Computational Modeling of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Computational modeling, particularly using DFT, provides valuable insights into the electronic properties of this compound and its derivatives. Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For quinazoline derivatives, the distribution of HOMO and LUMO is often localized on specific parts of the molecule. In many cases, the LUMO is located on the central quinazoline core, while the HOMO is localized on electron-donating peripheral substituents. beilstein-journals.org The introduction of different substituents can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.

In a study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a related compound, DFT calculations determined the HOMO and LUMO energies to be -6.4559 eV and -1.6351 eV, respectively, resulting in a HOMO-LUMO gap of 4.8208 eV. nih.gov This relatively large gap suggests high stability for this particular molecule. nih.gov From these frontier molecular orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity. nih.gov

The following table illustrates the kind of data that can be obtained from DFT calculations for a series of substituted quinazolines, highlighting the influence of substituents on electronic properties.

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinazoline Derivative 1 | -H | -6.21 | -1.54 | 4.67 |

| Quinazoline Derivative 2 | -CH3 | -6.15 | -1.48 | 4.67 |

| Quinazoline Derivative 3 | -Br | -6.35 | -1.72 | 4.63 |

| Quinazoline Derivative 4 | -NO2 | -6.89 | -2.51 | 4.38 |

Note: The data in this table is illustrative and intended to demonstrate the type of information generated from computational studies on substituted quinazolines. The values are representative and not specific to this compound.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of feasible reaction pathways and the characterization of the associated transition states. rsc.orgresearchgate.net Transition state theory (TST) is a fundamental concept in this area, positing that reacting molecules must pass through a high-energy intermediate state, the transition state, on their way to forming products. wikipedia.orglibretexts.orglibretexts.orgfiveable.me The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. fiveable.me

Computational methods, such as DFT, can be used to locate transition state structures on the potential energy surface. This involves complex algorithms that search for saddle points, which are energy maxima along the reaction coordinate but minima in all other degrees of freedom. Once a transition state is located, its structure and energy provide crucial information about the reaction mechanism.

For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational chemists can propose several plausible pathways. For each pathway, the structures and energies of all intermediates and transition states can be calculated. By comparing the activation energies of the different pathways, the most favorable reaction mechanism can be identified.

For example, in a hypothetical SNAr reaction of this compound with an amine, computational modeling could be used to compare the activation barriers for the formation of the Meisenheimer complex at the 2-position. The calculated transition state structure would reveal the extent of bond formation and bond breaking at the peak of the energy barrier.

The following table provides a hypothetical comparison of activation energies for two possible reaction pathways, illustrating how computational predictions can be used to discern the most likely mechanism.

| Reaction | Proposed Pathway | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Nucleophilic Substitution | Pathway A: Concerted Mechanism | 35.2 | Less Favorable |

| Pathway B: Stepwise (Meisenheimer Complex) | 22.5 | More Favorable | |

| Suzuki Coupling | Pathway C: Ligandless Catalyst | 28.9 | Less Favorable |

| Pathway D: With Phosphine Ligand | 18.7 | More Favorable |

Note: This table contains hypothetical data to illustrate the application of computational chemistry in predicting reaction pathways and is not based on actual calculations for this compound.

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. researchgate.net By systematically modifying the structure of a parent molecule, such as this compound, and calculating various electronic and steric parameters, it is possible to build models that correlate these parameters with observed reactivity or biological activity.

For a series of quinazoline derivatives, computational studies can quantify how different substituents at various positions on the quinazoline ring affect the molecule's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution, which in turn affects the molecule's susceptibility to electrophilic or nucleophilic attack.

In the context of this compound, computational structure-reactivity studies could explore how modifications at the 2- and 7-positions, as well as other positions on the quinazoline ring, influence its reactivity in a particular reaction. For example, by calculating parameters such as Mulliken charges, electrostatic potentials, and frontier orbital energies for a series of derivatives, one could develop a predictive model for their performance in a Suzuki coupling reaction.

These studies often involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. By correlating these descriptors with experimental data, it is possible to gain a deeper understanding of the factors that govern the reactivity of these compounds and to rationally design new derivatives with desired properties. nih.govnih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net

Applications of 2 Bromo 7 Methylquinazoline As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry and biology. msu.edu Quinazoline (B50416), a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a particularly important scaffold found in numerous biologically active molecules. mdpi.comnih.gov The bromine atom in 2-Bromo-7-methylquinazoline serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more intricate heterocyclic systems. nih.govsci-hub.se This reactivity allows chemists to introduce a wide range of substituents and build complex molecular architectures. For instance, the bromine can be readily displaced or participate in reactions like Suzuki, and other coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel and elaborate heterocyclic structures.

Building Block in the Synthesis of Pharmacologically Relevant Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory agents. mdpi.comnih.govchim.itresearchgate.net The unique arrangement of nitrogen atoms and the fused aromatic system in quinazolines allows for specific interactions with biological targets. nih.gov

This compound, and its derivatives, serve as crucial building blocks in the synthesis of these pharmacologically significant scaffolds. smolecule.com The presence of the bromo substituent provides a key site for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of drug candidates. smolecule.com The methyl group at the 7-position can also influence the compound's biological activity and physical properties.

Intermediate in the Synthesis of Drug Candidates (e.g., Linagliptin intermediates)

A prominent example of the application of bromo-quinazoline derivatives is in the synthesis of intermediates for the antidiabetic drug, Linagliptin. While this compound itself is not directly a Linagliptin intermediate, structurally related compounds like 8-bromo-xanthine derivatives are key components in its synthesis. cbijournal.comquickcompany.ingoogle.compatsnap.comgoogle.com The synthesis of Linagliptin often involves the coupling of a xanthine (B1682287) derivative with a substituted quinazoline moiety. For example, processes have been described where 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine is reacted with 2-(chloromethyl)-4-methylquinazoline. quickcompany.inpatsnap.com This highlights the general importance of halogenated quinazolines as reactive partners in the construction of complex drug molecules. The bromo group in these intermediates is essential for the subsequent coupling reaction that forms a key bond in the final drug structure. quickcompany.ingoogle.com

Role in Materials Science Applications

The applications of quinazoline derivatives extend beyond pharmaceuticals into the realm of materials science. smolecule.com Specifically, there is growing interest in their use in the development of optoelectronic materials and conductive polymers. mdpi.comnih.govresearchgate.netfrontiersin.orgdergipark.org.tr The extended π-conjugated system of the quinazoline ring, which can be further extended through polymerization or the addition of other aromatic groups, is crucial for these applications.

While direct research on this compound in this area is not extensively documented in the provided results, the general class of quinazoline-containing molecules is being explored for these purposes. The ability to functionalize the quinazoline core, a process facilitated by intermediates like this compound, is key to tuning the electronic and optical properties of the resulting materials. smolecule.com For instance, the introduction of different substituents can alter the band gap, conductivity, and light-emitting properties of polymers incorporating these heterocycles. mdpi.comnih.gov

Reagent in Various Organic Transformations

Bromo-organic compounds are widely utilized as reagents in a plethora of organic transformations. nih.govsci-hub.se The bromine atom is an excellent leaving group in nucleophilic substitution reactions and a key participant in various metal-catalyzed cross-coupling reactions. nih.govsci-hub.se These reactions are fundamental tools for organic chemists, enabling the formation of new chemical bonds with high precision and efficiency.

This compound, by virtue of its bromo substituent, can be employed as a reagent in reactions such as:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.

Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

Ullmann Condensation: To form carbon-oxygen or carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution: Where the bromine atom is displaced by a nucleophile.

These transformations allow for the introduction of a wide variety of functional groups onto the quinazoline scaffold, making this compound a versatile tool for the synthesis of a diverse range of chemical entities with potential applications in various fields.

Future Research Directions in 2 Bromo 7 Methylquinazoline Chemistry

Development of Novel and Green Synthetic Protocols

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can involve harsh conditions, hazardous reagents, and significant waste production. benthamdirect.com A primary future objective is the development of novel and green synthetic protocols specifically tailored for 2-Bromo-7-methylquinazoline and its precursors. Research should pivot towards methodologies that align with the principles of green chemistry. tandfonline.comtandfonline.com

Key areas of focus include:

Microwave-Assisted Synthesis: This technique has been successfully used for the one-pot synthesis of other quinazolinone derivatives and can significantly reduce reaction times and energy consumption. benthamdirect.comtandfonline.comtandfonline.com Future studies should explore microwave-assisted protocols for the key cyclization steps leading to the this compound core.

Deep Eutectic Solvents (DES): DES are emerging as green and recyclable alternatives to volatile organic solvents. tandfonline.comtandfonline.com Their application in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has proven effective. tandfonline.comtandfonline.com Research is needed to investigate the feasibility of using DES, such as choline (B1196258) chloride:urea, as the reaction medium for the synthesis of this compound, which could lead to cleaner reaction profiles and easier product isolation. tandfonline.comtandfonline.com

Metal-Free Catalysis: To mitigate the environmental impact and cost associated with metal catalysts, developing metal-free synthetic routes is crucial. nih.gov Organocatalytic systems, for instance using salicylic (B10762653) acid for oxidative condensation, have shown promise for synthesizing 2-substituted quinazolines and should be investigated for the target molecule. nih.gov

Exploration of Under-investigated Functionalization Positions

The structure of this compound features several carbon-hydrogen (C-H) bonds on the benzene (B151609) ring that are ripe for exploration. The existing bromo and methyl groups direct reactivity, but the unsubstituted positions (C4, C5, C6, and C8) remain under-investigated. Future research should concentrate on the selective functionalization of these sites to create a new generation of derivatives.

Modern synthetic methods like direct C-H activation/functionalization offer a powerful tool for this purpose. By avoiding the need for pre-functionalized substrates, these methods improve atom economy and reduce step counts. arabjchem.org Research efforts could be directed at introducing a variety of functional groups at these positions to modulate the electronic and steric properties of the molecule.

Table 1: Potential Functionalization Sites on the this compound Core This table is generated based on the principles of organic synthesis and does not represent existing data.

| Position | Current Substituent | Potential Functional Groups for Introduction | Potential Synthetic Strategy |

|---|---|---|---|

| C4 | Hydrogen | -Cl, -OR, -NR2 | Nucleophilic Aromatic Substitution (if activated) |

| C5 | Hydrogen | -NO2, -Halogen, -Alkyl | Electrophilic Aromatic Substitution |

| C6 | Hydrogen | -Halogen, -NO2, -SO3H | Electrophilic Aromatic Substitution |

Integration with Emerging Synthetic Strategies (e.g., photocatalysis, electrosynthesis)

The integration of emerging technologies like photocatalysis and electrosynthesis represents a frontier in quinazoline chemistry that could offer unprecedented efficiency and sustainability. mdpi.comnih.gov

Photocatalysis: Visible-light photocatalysis is a rapidly growing field in organic synthesis, utilizing light as a clean and renewable energy source. bohrium.com Studies have demonstrated the successful synthesis of quinazoline and quinazolinone derivatives using organic dyes or even catalyst-free, visible-light-promoted reactions. mdpi.combohrium.comnih.govrsc.org Future work should aim to adapt these photocatalytic methods for both the synthesis of the this compound scaffold and its subsequent functionalization, potentially enabling novel transformations under exceptionally mild conditions. mdpi.comrsc.org

Electrosynthesis: Organic electrochemistry provides a powerful, reagent-free method for conducting redox reactions using electrons as a traceless reagent. nih.govacs.org The electrosynthesis of quinazolines has been achieved via anodic oxidation, offering a green, metal-free, and scalable approach. nih.govacs.orgarkat-usa.org Applying electrochemical strategies to this compound could provide efficient pathways for its synthesis or for transformations that are challenging to achieve with conventional chemical oxidants or reductants. nih.govresearchgate.net

Table 2: Emerging Synthetic Strategies for Quinazoline Scaffolds

| Strategy | Description | Example from General Quinazoline Synthesis | Potential Application for this compound |

|---|---|---|---|

| Photocatalysis | Uses visible light to drive chemical reactions, often with a photocatalyst. mdpi.com | Curcumin-sensitized TiO2 used for a one-pot, three-component reaction to form quinazoline derivatives. mdpi.com | Green synthesis of the quinazoline core or light-induced functionalization at various positions. |

| Electrosynthesis | Uses electrical current to drive oxidation or reduction reactions. nih.gov | Anodic oxidation for C(sp3)-H amination/C-N cleavage to construct quinazoline rings in aqueous media. nih.govacs.org | Metal-free and oxidant-free synthesis; selective redox reactions on the quinazoline core or substituents. |

Advanced Mechanistic Insights through Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for rational reaction design and optimization. Future research should leverage a combination of advanced spectroscopic techniques and computational chemistry.

Spectroscopic Analysis: In-situ spectroscopic monitoring (e.g., NMR, IR) of reactions can help identify transient intermediates and build a detailed picture of the reaction pathway.

Computational Chemistry: Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict regioselectivity. researchgate.netnih.gov Such computational studies have been applied to understand the mechanism of quinazoline formation and cycloaddition reactions. researchgate.netnih.gov Applying these methods to this compound would provide valuable insights into the electronic influence of the bromo and methyl substituents on the reactivity of the heterocyclic system. chemrxiv.orgworldscientific.com This knowledge is critical for predicting the outcomes of new reactions and for designing derivatives with specific electronic properties.

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The 2-bromo substituent is a key synthetic handle that allows for a wide range of post-synthesis modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This provides a direct route to a vast chemical space of novel derivatives with potentially interesting chemical and physical properties.

Future synthetic efforts should focus on:

Cross-Coupling Reactions: Systematically exploring Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions at the C2 position to introduce diverse aryl, alkyl, and amino groups.

Functionalization of the Methyl Group: Investigating methods for the functionalization of the C7-methyl group, for example, through radical bromination followed by nucleophilic substitution, to introduce additional diversity.

The systematic synthesis of a library of derivatives would allow for the exploration of structure-property relationships, tailoring the molecule for specific applications in materials science or as a synthetic intermediate.

Table 3: Potential Novel Derivatives via C2-Position Cross-Coupling This table is generated based on the principles of organic synthesis and does not represent existing data.

| Reaction Type | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl-7-methylquinazoline |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-7-methylquinazoline |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | 2-Amino-7-methylquinazoline |

| Heck Coupling | Alkene | 2-Alkenyl-7-methylquinazoline |

| Stille Coupling | Organostannane | 2-Aryl/Alkyl-7-methylquinazoline |

Sustainable Synthesis Methodologies

Building upon the principles of green chemistry, a broader focus on sustainable synthesis methodologies is a critical future direction. benthamdirect.comopenmedicinalchemistryjournal.com This encompasses the entire lifecycle of the chemical process, from starting materials to final product. For this compound, this involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as one-pot and tandem reactions that minimize intermediate isolation steps. nih.gov

Renewable Feedstocks: While challenging for complex heterocycles, long-term research could explore pathways that utilize bio-based starting materials for the synthesis of the quinazoline core.

By embracing these sustainable practices, the synthesis of this compound and its derivatives can become more environmentally benign and economically viable, aligning with the future direction of modern chemical manufacturing. nih.gov

Q & A

Q. How should researchers address batch-to-batch variability in physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.